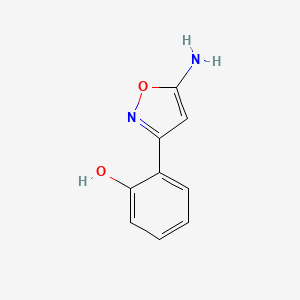

2-(5-Aminoisoxazol-3-yl)phenol

Übersicht

Beschreibung

2-(5-Aminoisoxazol-3-yl)phenol is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Aminoisoxazol-3-yl)phenol typically involves the cyclization of 2-hydroxybenzoylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Aminoisoxazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Conditions typically involve acidic or basic catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(5-Aminoisoxazol-3-yl)phenol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Isoxazole derivatives have been noted for their ability to target specific pathways in cancer cells.

Neuropharmacology

The neuroprotective effects of this compound are of particular interest:

- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound may interact with AChE, potentially offering neuroprotective benefits.

Material Science

In material science, this compound can serve as a building block for synthesizing new materials:

- Polymer Development : The phenolic structure allows for incorporation into polymer matrices, which can enhance thermal stability and mechanical properties. Research into polymer composites containing isoxazole derivatives shows promise in creating advanced materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications to optimize activity.

Case Study 2: Neuroprotection in Alzheimer's Models

In a model of Alzheimer's disease, treatment with isoxazole derivatives led to reduced oxidative stress markers and improved cognitive function in animal subjects. This suggests potential therapeutic applications for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 2-(5-Aminoisoxazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

- 2-(5-Methylisoxazol-3-yl)phenol

- 2-(5-Chloroisoxazol-3-yl)phenol

- 2-(5-Trifluoromethylisoxazol-3-yl)phenol

Comparison: 2-(5-Aminoisoxazol-3-yl)phenol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group can participate in additional hydrogen bonding and electrostatic interactions, enhancing its potential as a bioactive molecule.

Biologische Aktivität

2-(5-Aminoisoxazol-3-yl)phenol, with the chemical formula CHNO and CAS number 59899-13-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an isoxazole ring, which is known for its varied biological activities due to the presence of nitrogen and oxygen atoms in the heterocyclic structure. The phenolic group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that related isoxazole derivatives can effectively target microbial enzymes, leading to cell death or inhibition of growth .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cells. For example, it has been observed to arrest cell cycles in the G2/M phase and activate apoptotic pathways, similar to other isoxazole derivatives .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 10 | Tubulin polymerization inhibition |

Immunomodulatory Effects

Some derivatives of isoxazole compounds have shown immunomodulatory effects, influencing immune responses in vitro. The ability of these compounds to modulate immune cell activity suggests potential therapeutic applications in autoimmune diseases and immunotherapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that isoxazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

- Signal Transduction Modulation : By affecting signaling pathways within cells, these compounds can alter cellular responses to external stimuli, enhancing or inhibiting growth factors.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Anticancer Activity : A study published in ChemMedChem evaluated the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Research conducted on a series of isoxazole derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

2-(5-amino-1,2-oxazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9-5-7(11-13-9)6-3-1-2-4-8(6)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKYOYOKBWCLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695219 | |

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59899-13-7 | |

| Record name | 6-(5-Amino-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.